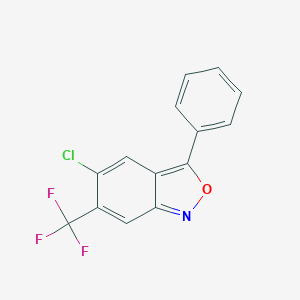
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione, also known as Adapromine, is a chemical compound with potential applications in scientific research. It belongs to the class of adamantane derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione has been found to have a range of scientific research applications, particularly in the field of neuroscience. It has been shown to inhibit the activity of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Mécanisme D'action
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione acts as an irreversible inhibitor of MAO enzymes, binding covalently to the active site and preventing the metabolism of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition. This compound has been shown to be selective for MAO-B, which is primarily responsible for the metabolism of dopamine.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, particularly in the field of neuroscience. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can have a range of effects on behavior and cognition. This compound has been found to enhance learning and memory in animal models, as well as improve motor function and reduce symptoms of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione is its selectivity for MAO-B, which makes it a useful tool for studying the role of dopamine in behavior and cognition. Another advantage is its relatively simple synthesis method and high yields. However, one limitation is its irreversible inhibition of MAO enzymes, which can make it difficult to control the duration and extent of its effects. Another limitation is its potential toxicity, particularly at high doses.
Orientations Futures
There are several future directions for research on 1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione. One area of interest is its potential use in the treatment of Parkinson's disease, where it has been shown to improve motor function and reduce symptoms. Another area of interest is its potential use in the treatment of depression, where it has been shown to increase the levels of serotonin and norepinephrine in the brain. Additionally, this compound could be used as a tool for studying the role of dopamine in addiction and reward processing. Finally, further research is needed to explore the potential toxicity of this compound and to optimize its synthesis and dosing for scientific research purposes.
Méthodes De Synthèse
1-(1-Adamantyl)-3-phenyl-2-thioxoimidazolidine-4,5-dione can be synthesized through the reaction of 1-aminoadamantane with phenyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with maleic anhydride to produce this compound. The synthesis method is relatively simple and has been optimized for high yields.
Propriétés
Formule moléculaire |
C19H20N2O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-phenyl-2-sulfanylideneimidazolidine-4,5-dione |
InChI |
InChI=1S/C19H20N2O2S/c22-16-17(23)21(18(24)20(16)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2 |
Clé InChI |
GVIHDHCLWDSPAH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)N(C4=S)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chloro-5-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B307077.png)
![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B307078.png)
![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B307079.png)
![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![[2-chloro-4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B307081.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl benzenesulfonate](/img/structure/B307083.png)
![[4-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307087.png)
![4-[5-(2-Cyano-3-{3-nitroanilino}-3-oxo-1-propenyl)-2-furyl]benzoic acid](/img/structure/B307089.png)
![2-cyano-N-{2-nitro-4-methoxyphenyl}-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B307092.png)

![N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
![2,6-ditert-butyl-4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307098.png)
![3-Acetyl-2-[3-(benzyloxy)phenyl]-5-(1-naphthyl)-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B307099.png)